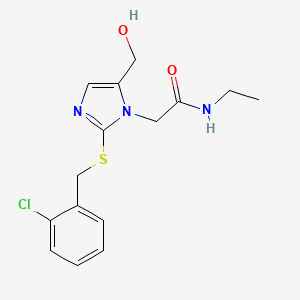

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Description

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-2-17-14(21)8-19-12(9-20)7-18-15(19)22-10-11-5-3-4-6-13(11)16/h3-7,20H,2,8-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHNTJCDJZKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form the imidazole core.

Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, followed by attachment to the imidazole ring.

N-ethylacetamide formation: The final step involves the acylation of the imidazole nitrogen with ethyl acetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chlorobenzylthio group can be reduced to a benzylthio group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran)

Major Products Formed

Oxidation: Formation of carboxylic acids

Reduction: Formation of benzylthio derivatives

Substitution: Formation of substituted benzylthio derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

- N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methoxybenzamide

Uniqueness

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its hydroxymethyl and chlorobenzylthio groups offer distinct reactivity compared to similar compounds, making it a valuable compound for research and development.

Biological Activity

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial, antifungal, and anticancer properties. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and specific applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H14ClN3O2S, with a molecular weight of approximately 311.79 g/mol. The compound features an imidazole ring, a hydroxymethyl group, and a chlorobenzyl thioether, which contribute to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN3O2S |

| Molecular Weight | 311.79 g/mol |

| IUPAC Name | 2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |

| CAS Number | 921822-06-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : Reacting glyoxal with ammonia and formaldehyde under acidic conditions forms the imidazole core.

- Introduction of the Chlorobenzylthio Group : This involves nucleophilic substitution of a chlorobenzyl halide with a thiol group.

- Formation of N-Ethylacetamide : Acylation of the imidazole nitrogen with ethyl acetate under basic conditions completes the synthesis.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The functional groups present in the compound allow it to form hydrogen bonds and hydrophobic interactions, modulating the activity of these targets.

Potential Targets

Research indicates that this compound may interact with:

- Enzymes involved in microbial metabolism.

- Proteins critical for cancer cell proliferation.

Antimicrobial Properties

Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. The presence of the chlorobenzyl thioether may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Antifungal Activity

The compound has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism may involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

Recent research has focused on characterizing the biological activity of this compound:

-

Antimicrobial Study : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Antifungal Evaluation : The compound was tested against Candida albicans, revealing an IC50 value indicating effective inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.